Cysteine Protease Inhibition Profile: Tetromycin B Ki Values Across Four Therapeutically Relevant Targets
Tetromycin B exhibits distinct, quantifiable cysteine protease inhibition against rhodesain (T. brucei), falcipain-2 (P. falciparum), cathepsin L, and cathepsin B. Ki values are 0.62 μM, 1.42 μM, 32.5 μM, and 1.59 μM, respectively [1]. These values are derived from a primary publication and are not extrapolated from class-level data. The compound additionally inhibits in vitro growth of T. brucei with an IC50 of 30.87 μM , providing a direct antiparasitic activity metric.
| Evidence Dimension | Protease Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.62 μM (rhodesain); 1.42 μM (falcipain-2); 32.5 μM (cathepsin L); 1.59 μM (cathepsin B) |
| Comparator Or Baseline | Tetromycin derivatives 1-4 (Ki values in low micromolar range, specific values not fully disclosed in abstract) |
| Quantified Difference | Tetromycin B shows sub-micromolar Ki for rhodesain (0.62 μM) vs. low micromolar range for other derivatives |
| Conditions | Enzymatic assay using recombinant proteases; antiparasitic assay against T. brucei bloodstream forms in vitro |
Why This Matters
Procurement of Tetromycin B is essential for studies requiring precise, pre-characterized protease inhibition data; substitution with untested analogs would invalidate comparative analyses.
- [1] Pimentel-Elardo, S. M., et al. (2011). New Tetromycin Derivatives with Anti-Trypanosomal and Protease Inhibitory Activities. Marine Drugs, 9(10), 1682–1697. https://doi.org/10.3390/md9101682 View Source
